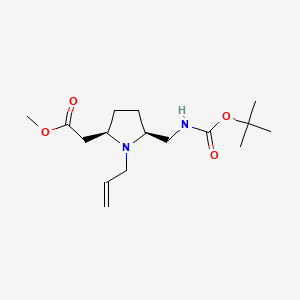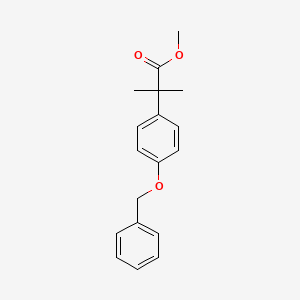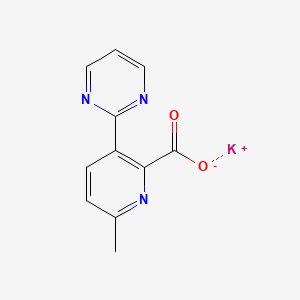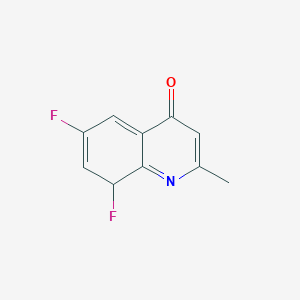
rac-methyl 2-((2R,5S)-1-allyl-5-(((tert-butoxycarbonyl)amino)methyl)pyrrolidin-2-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Rac-methyl 2-((2R,5S)-1-allyl-5-(((tert-butoxycarbonyl)amino)methyl)pyrrolidin-2-yl)acetate” is a synthetic organic compound that belongs to the class of pyrrolidine derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of rac-methyl 2-((2R,5S)-1-allyl-5-(((tert-butoxycarbonyl)amino)methyl)pyrrolidin-2-yl)acetate typically involves multi-step organic reactions. The starting materials may include allyl amines, pyrrolidine derivatives, and tert-butoxycarbonyl (Boc) protecting groups. Common synthetic routes may involve:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions.
Introduction of the Allyl Group: This step may involve allylation reactions using allyl halides.
Protection of Amino Groups: The Boc group is often used to protect amino groups during the synthesis.
Esterification: The final step may involve esterification to introduce the methyl acetate group.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the allyl group.
Reduction: Reduction reactions can be used to modify the pyrrolidine ring or the ester group.
Substitution: Nucleophilic substitution reactions may occur at various positions on the molecule.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides or alcohols, while reduction may yield amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
The compound can be used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology
In biological research, such compounds may be studied for their potential biological activity, including enzyme inhibition or receptor binding.
Medicine
Industry
In the industrial sector, such compounds may be used in the synthesis of specialty chemicals or as building blocks for more complex molecules.
Wirkmechanismus
The mechanism of action of rac-methyl 2-((2R,5S)-1-allyl-5-(((tert-butoxycarbonyl)amino)methyl)pyrrolidin-2-yl)acetate would depend on its specific biological target. Common mechanisms may involve binding to enzymes or receptors, leading to inhibition or activation of specific pathways.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- Methyl-2-((2R,5S)-1-Allyl-5-aminomethyl)pyrrolidin-2-yl)acetat
- Methyl-2-((2R,5S)-1-Allyl-5-(tert-Butoxycarbonyl)pyrrolidin-2-yl)acetat
Einzigartigkeit
Das Vorhandensein der Boc-geschützten Aminogruppe und der spezifischen Stereochemie (2R,5S) kann der Verbindung einzigartige Eigenschaften verleihen, wie z. B. erhöhte Stabilität oder spezifische biologische Aktivität.
Eigenschaften
Molekularformel |
C16H28N2O4 |
|---|---|
Molekulargewicht |
312.40 g/mol |
IUPAC-Name |
methyl 2-[(2R,5S)-5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-1-prop-2-enylpyrrolidin-2-yl]acetate |
InChI |
InChI=1S/C16H28N2O4/c1-6-9-18-12(10-14(19)21-5)7-8-13(18)11-17-15(20)22-16(2,3)4/h6,12-13H,1,7-11H2,2-5H3,(H,17,20)/t12-,13+/m1/s1 |
InChI-Schlüssel |
UISYLZBHHVJTOR-OLZOCXBDSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)NC[C@@H]1CC[C@@H](N1CC=C)CC(=O)OC |
Kanonische SMILES |
CC(C)(C)OC(=O)NCC1CCC(N1CC=C)CC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![rac-(3aR,6aS)-1'-methyl-hexahydrospiro[furo[3,4-b]pyrrole-3,4'-piperidine], cis](/img/structure/B12306889.png)
![3,4,5'-Trihydroxy-5'-methyl-2,3'-spirobi[tetrahydrofuran]](/img/structure/B12306890.png)


![1-[2-(1-Benzofuran-2-yl)-1,3-thiazol-4-yl]ethan-1-one](/img/structure/B12306919.png)
![[17-acetyl-8,14,17-trihydroxy-3-[5-[5-[5-(5-hydroxy-4-methoxy-6-methyl-tetrahydropyran-2-yl)oxy-4-methoxy-6-methyl-tetrahydropyran-2-yl]oxy-4-methoxy-6-methyl-tetrahydropyran-2-yl]oxy-4-methoxy-6-methyl-tetrahydropyran-2-yl]oxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-12-yl] (E)-3,4-dimethylpent-2-enoate](/img/structure/B12306920.png)
![6-{[6-({[3,5-dihydroxy-6-(hydroxymethyl)-4-{[3,4,5-trihydroxy-6-({[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}methyl)oxan-2-yl]oxy}oxan-2-yl]oxy}methyl)-3,4,5-trihydroxyoxan-2-yl]oxy}-5-hydroxy-8-methoxy-2-methyl-4H-benzo[g]chromen-4-one](/img/structure/B12306923.png)
![rac-(3R,4R)-1-[(tert-butoxy)carbonyl]-3,4-dimethylpyrrolidine-3-carboxylic acid, trans](/img/structure/B12306926.png)


![Benzyl 2-[[[5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-naphthalen-1-yloxyphosphoryl]amino]propanoate](/img/structure/B12306935.png)



